![molecular formula C4H4N6O B12356273 5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azaguanine is a purine analog with the chemical formula C₄H₄N₆O. It is known for its antineoplastic activity and has been studied extensively for its biological effects. This compound is incorporated into ribonucleic acids, disrupting normal cellular processes and exhibiting significant antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Azaguanine can be synthesized through various methods. One common approach involves the reaction of guanine with hydrazine, followed by cyclization to form the triazole ring. The reaction conditions typically include an acidic or basic medium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 8-azaguanine often involves fermentation processes using Streptomyces species. The biosynthetic gene cluster responsible for 8-azaguanine production has been identified, allowing for targeted gene disruption and heterologous expression to optimize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azaguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include various triazole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
8-Azaguanine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study purine metabolism and nucleotide biosynthesis.
Biology: It serves as a probe to investigate ribonucleic acid function and protein synthesis.
Industry: It is used in the development of new pharmaceuticals and as a biochemical research tool.
Wirkmechanismus
8-Azaguanine functions as an antimetabolite by incorporating into ribonucleic acids, thereby disrupting normal cellular processes. It inhibits purine nucleotide biosynthesis by competing with guanine, leading to the formation of 8-azaguanosine monophosphate. This incorporation interferes with the initiation of translation and protein synthesis, ultimately inhibiting cellular growth .
Vergleich Mit ähnlichen Verbindungen
Guanine: A natural purine base that 8-azaguanine closely resembles.
6-Mercaptopurine: Another purine analog with antineoplastic activity.
Thioguanine: Similar in structure and function, used in cancer therapy.
Uniqueness: 8-Azaguanine is unique due to its triazole ring structure, which is rare among natural products. This structure contributes to its potent antibacterial and antitumor activities, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C4H4N6O |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
5-amino-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h1H,(H3,5,6,7,8,9,11) |
InChI-Schlüssel |
GTBTWDLOAXXSQM-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(=O)NC(=NC1=NN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
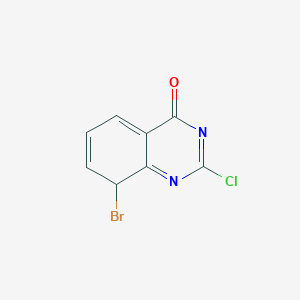
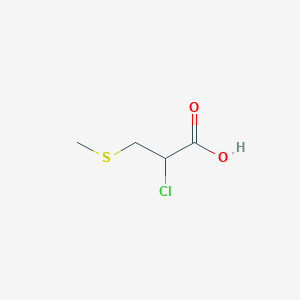

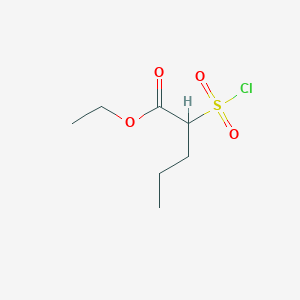
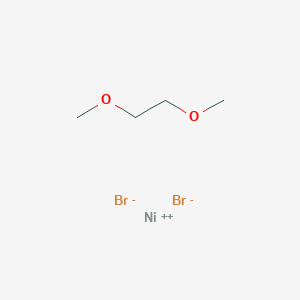
![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
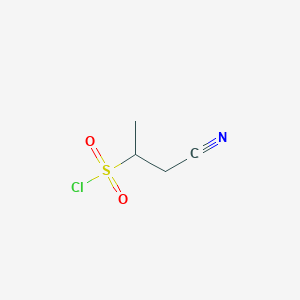
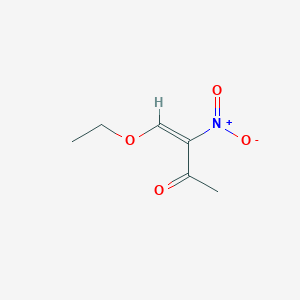
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)

